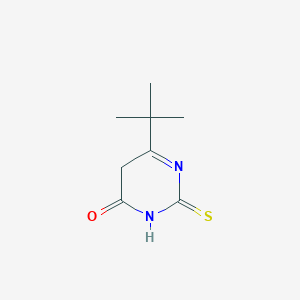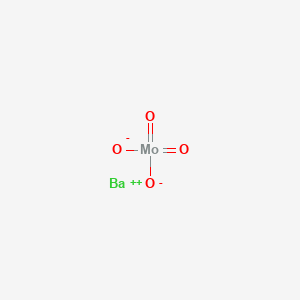![molecular formula C12H7ClF6N4 B12512593 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-6-(trifluoromethyl)-4-pyrimidinamine](/img/structure/B12512593.png)
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-6-(trifluoromethyl)-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-6-(trifluoromethyl)-4-pyrimidinamine is a complex organic compound characterized by the presence of pyridine and pyrimidine rings, each substituted with trifluoromethyl and chloro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-6-(trifluoromethyl)-4-pyrimidinamine typically involves multiple steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid through a series of halogenation and trifluoromethylation reactions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from 2,4,6-trichloropyrimidine, which undergoes nucleophilic substitution reactions to introduce the desired substituents.
Coupling Reaction: The final step involves coupling the pyridine and pyrimidine rings through a nucleophilic aromatic substitution reaction, followed by methylation to introduce the N-methyl group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chloro groups, converting them to corresponding amines.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitutions, while electrophilic substitutions may use reagents like bromine or iodine.
Major Products:
Oxidation: N-oxides of the pyridine and pyrimidine rings.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-6-(trifluoromethyl)-4-pyrimidinamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-6-(trifluoromethyl)-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chloro groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may inhibit enzyme activity or block receptor signaling, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
2-chloro-5-(trifluoromethyl)pyridine: Shares the pyridine ring with similar substituents but lacks the pyrimidine ring.
6-chloro-2-(trifluoromethyl)pyrimidine: Contains the pyrimidine ring with similar substituents but lacks the pyridine ring.
Uniqueness: 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-6-(trifluoromethyl)-4-pyrimidinamine is unique due to the combination of both pyridine and pyrimidine rings, each with trifluoromethyl and chloro groups. This structural complexity contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H7ClF6N4 |
|---|---|
Molekulargewicht |
356.65 g/mol |
IUPAC-Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C12H7ClF6N4/c1-20-8-3-7(12(17,18)19)22-10(23-8)9-6(13)2-5(4-21-9)11(14,15)16/h2-4H,1H3,(H,20,22,23) |
InChI-Schlüssel |
VAWYGIWQYXYQRP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC(=NC(=C1)C(F)(F)F)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


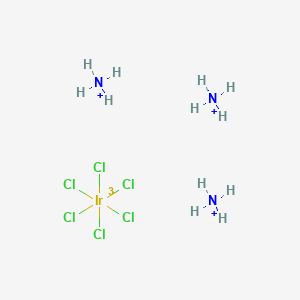
![4-[2-(4-Bromo-2-fluorophenoxy)phenyl]but-3-en-2-one](/img/structure/B12512525.png)

![[2-(Ammoniooxy)ethoxy]azanium dichloride](/img/structure/B12512529.png)
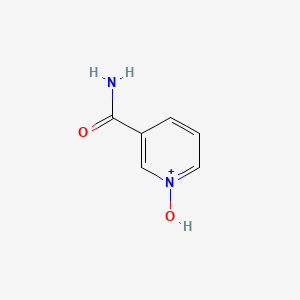
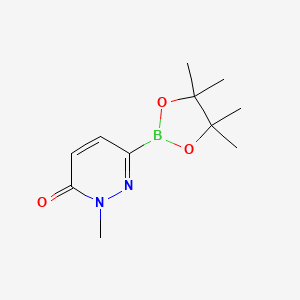
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N,6-trimethyl-4-pyrimidinamine](/img/structure/B12512542.png)
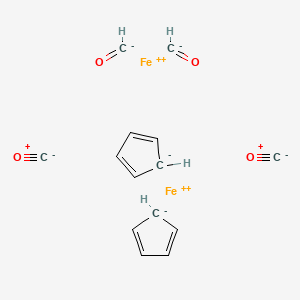
![3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione](/img/structure/B12512569.png)


![tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane](/img/structure/B12512587.png)
